molecular formula C10H16ClNO3 B6156530 tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate CAS No. 1260824-43-8

tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate

Cat. No.: B6156530
CAS No.: 1260824-43-8
M. Wt: 233.7
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Description

tert-Butyl 3-(2-chloroacetyl)azetidine-1-carboxylate (CAS 1260824-43-8) is a versatile azetidine-building block of high value in medicinal chemistry and drug discovery. With a molecular formula of C 10 H 16 ClNO 3 and a molecular weight of 233.69 . This compound features two critical functional groups: a chloroacetyl moiety and a Boc-protected azetidine ring, making it a key intermediate for the synthesis of more complex molecules. The azetidine ring is a four-membered saturated heterocycle that serves as a valuable pharmacophore and is found in various bioactive molecules . Its strained nature influences its conformational properties and reactivity, which can be exploited to modify the characteristics of lead compounds . This reagent is particularly useful for constructing heterocyclic amino acid derivatives and other constrained structures used in generating DNA-encoded libraries and developing new active substances . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1260824-43-8

Molecular Formula

C10H16ClNO3

Molecular Weight

233.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-chloroacetyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation could produce a carboxylic acid .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate is primarily studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

  • Anticancer Activity : Research has indicated that azetidine derivatives possess anticancer properties. Compounds like this compound can serve as precursors for synthesizing more complex molecules that exhibit selective cytotoxicity against cancer cells .
  • JAK Inhibitors : The compound is also relevant in the synthesis of JAK inhibitors, which are crucial in treating autoimmune diseases. The synthesis of baricitinib, a known JAK1/JAK2 inhibitor, involves intermediates derived from azetidine structures, highlighting the importance of this compound in therapeutic applications .

Synthetic Organic Chemistry

The compound is utilized as a versatile building block in organic synthesis due to its unique functional groups.

  • Synthesis of Heterocycles : this compound can be transformed into various heterocyclic compounds through nucleophilic substitution reactions. This property is exploited in creating libraries of compounds for biological testing .
  • Green Chemistry Approaches : Recent studies emphasize sustainable methods for synthesizing azetidine derivatives, including this compound. Techniques such as microchannel reactors and environmentally friendly solvents are being explored to enhance yield and reduce waste in industrial applications .

Industrial Applications

The compound's stability and reactivity make it suitable for industrial applications, particularly in pharmaceuticals and agrochemicals.

  • Pharmaceutical Intermediates : The compound serves as an important intermediate in the production of various pharmaceuticals, facilitating the development of new drugs with improved efficacy and safety profiles .
  • Agrochemical Development : Research into azetidine derivatives has shown promise in developing new agrochemicals that can enhance crop yields while minimizing environmental impact. The structural characteristics of this compound lend themselves well to modifications aimed at improving biological activity against pests or diseases .

Case Study 1: Synthesis of JAK Inhibitors

In a study focused on the synthesis of JAK inhibitors, this compound was utilized as an intermediate to produce several bioactive compounds. The research demonstrated effective methodologies that yielded high-purity products suitable for biological evaluation .

Case Study 2: Green Synthesis Approaches

A recent publication highlighted a green synthesis route for producing tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate using environmentally benign reagents and conditions. This approach not only improved the yield but also reduced the environmental footprint associated with traditional synthetic methods .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloroacetyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to create new chemical entities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate and related azetidine derivatives:

Compound Name Substituent Position Functional Group Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications References
This compound 3-position Chloroacetyl (ClCH₂CO-) C₁₀H₁₆ClNO₃ 233.69 Nucleophilic substitution, drug synthesis
tert-Butyl 2-(2-chloroacetyl)azetidine-1-carboxylate (R-enantiomer) 2-position Chloroacetyl (ClCH₂CO-) C₁₀H₁₆ClNO₃ 233.69 Positional isomer; stereochemical studies
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 3-position Bromoethyl (BrCH₂CH₂-) C₁₀H₁₈BrNO₂ 264.16 Suzuki-Miyaura coupling
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate 3-position Ethoxy-oxoethyl (CH₂CO₂Et) C₁₂H₂₁NO₄ 243.30 Hydrolysis to carboxylic acids
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate 3-position Amino-hydroxymethyl (NH₂-CH₂OH) C₉H₁₈N₂O₃ 202.25 Peptide synthesis; solubility enhancer

Physical Properties and Stability

  • Solubility: Amino-hydroxymethyl derivatives () exhibit higher aqueous solubility compared to the hydrophobic chloroacetyl variant .
  • Stability : The tert-butyl ester group in all compounds provides stability under acidic conditions but is cleavable with trifluoroacetic acid (TFA), as shown in .

Biological Activity

Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate is a synthetic organic compound notable for its azetidine ring structure and chloroacetyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activity, particularly in the context of enzyme interactions and protein modifications. Its unique structural features may influence its reactivity and biological applications.

  • Molecular Formula : C10H16ClNO3
  • Molecular Weight : Approximately 233.69 g/mol
  • Structure : The compound consists of a tert-butyl group, an azetidine ring, and a chloroacetyl moiety, which contribute to its reactivity profile.

The biological activity of this compound primarily arises from the reactive chloroacetyl group. This group can form covalent bonds with nucleophilic sites on proteins, such as cysteine and lysine residues, leading to modifications that can alter protein function. The interactions may affect various molecular pathways, including enzyme activity and signal transduction processes.

Biological Applications

  • Enzyme Interactions : The compound is utilized in research to study enzyme interactions and protein modifications. Its ability to covalently modify proteins makes it a valuable tool for investigating enzyme mechanisms and pathways.
  • Pharmacological Potential : Due to its structural characteristics, this compound is being explored as a pharmacophore in drug design. It may serve as a lead compound for developing therapeutics targeting specific diseases through its interactions with biological molecules.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit specific enzymes by modifying their active sites through covalent bonding. This inhibition was shown to alter metabolic pathways significantly, indicating its potential as an enzyme inhibitor in therapeutic contexts .
  • Synthesis and Derivatives : Research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the azetidine ring or the chloroacetyl group have been explored to improve binding affinity to target proteins .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure/Functional GroupUnique Features
Tert-butyl 3-(2-chloroethyl)azetidine-1-carboxylateChloroethyl groupDifferent reactivity profile due to ethyl substitution
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylateAminomethyl groupPotentially different biological activity due to amine functionality
Tert-butyl azetidine-1-carboxylateLacks chloroacetyl functionalitySimpler structure, less reactive than this compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via functionalization of the azetidine ring. A common approach involves introducing the chloroacetyl group through nucleophilic substitution or acylation reactions. For example, tert-butyl azetidine-1-carboxylate derivatives can react with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction optimization includes controlling temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometry to minimize side reactions like over-acylation .
  • Key Considerations : Purity of intermediates (e.g., tert-butyl 3-aminoazetidine-1-carboxylate, CAS 193269-78-2) is critical. Techniques like column chromatography or recrystallization are used for purification .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Methods :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to verify the azetidine ring, tert-butyl group (δ ~1.4 ppm for 1H^1H), and chloroacetyl moiety (δ ~4.2 ppm for CH2_2Cl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (C10_{10}H16_{16}ClNO3_3, m/z 233.69) .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Guidelines : Store at 2–8°C in airtight containers protected from light and moisture. The chloroacetyl group is sensitive to hydrolysis; prolonged exposure to humidity or acidic/basic conditions may degrade the compound .

Advanced Research Questions

Q. How does the chloroacetyl group influence reactivity in nucleophilic substitution reactions, and what competing pathways exist?

  • Mechanistic Insights : The chloroacetyl moiety acts as an electrophile, enabling reactions with nucleophiles (e.g., amines, thiols). However, competing hydrolysis under aqueous conditions can form undesired carboxylic acid derivatives. Kinetic studies using polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) favor substitution over hydrolysis .
  • Case Study : Reaction with primary amines yields tert-butyl 3-(2-alkylaminoacetyl)azetidine-1-carboxylate derivatives, useful in peptide mimetics .

Q. What strategies resolve contradictions in reported yields for azetidine derivatives with similar functional groups?

  • Troubleshooting :

  • Catalyst Screening : Nickel-catalyzed methods (e.g., carboboration of glycals) improve regioselectivity and yield compared to traditional SN2 pathways .
  • Protection/Deprotection : Temporary protection of the azetidine nitrogen (e.g., Boc groups) prevents side reactions during functionalization .
    • Data Analysis : Compare reaction parameters (solvent, temperature, catalyst) across studies to identify optimal conditions .

Q. How does the stereoelectronic environment of the azetidine ring affect the compound’s reactivity?

  • Structural Analysis : The strained four-membered azetidine ring enhances reactivity at the 3-position. Computational studies (DFT) show that the chloroacetyl group’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack .
  • Experimental Validation : Substituent effects are studied via Hammett plots using para-substituted aryl nucleophiles .

Comparative and Methodological Questions

Q. How does this compound compare to analogs like tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate (CAS 152537-04-7)?

  • Functional Group Impact : The chloroacetyl group offers superior leaving-group ability (Cl⁻ vs. OH⁻), enabling faster nucleophilic substitutions. In contrast, the oxoethyl derivative is more prone to reduction or aldol condensation .
  • Applications : Chloroacetyl derivatives are preferred for click chemistry or bioconjugation, while oxoethyl analogs serve as ketone precursors .

Q. What advanced techniques are used to study the compound’s interactions with biological targets?

  • Biophysical Methods :

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics to enzymes (e.g., proteases).
  • X-ray Crystallography : Resolves 3D structures of protein-ligand complexes, highlighting hydrogen bonding with the chloroacetyl group .
    • Pharmacological Profiling : In vitro assays (e.g., IC50_{50} determination) assess inhibition potency against target proteins .

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